(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol
Description
Properties
IUPAC Name |
(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-8,10H,1-5H2/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWQUYQQOVPMJ-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@H]3C[C@@H]2C[C@H]3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings.
- Molecular Formula : C9H14O3
- Molecular Weight : 170.208 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have indicated that spiro compounds exhibit significant antimicrobial properties. For instance:
- A study synthesized several spiro derivatives and evaluated their activity against various bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .
- The spiro compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Activity
The compound has been assessed for its anti-inflammatory effects:
- In vitro assays demonstrated that this compound significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Comparative studies showed that its selectivity index for COX-2 inhibition surpasses that of established anti-inflammatory drugs like celecoxib.
3. Antioxidant Activity
Antioxidant properties are crucial in combatting oxidative stress-related diseases:
- A review highlighted the antioxidant capabilities of various spirocyclic compounds, including this compound .
- The compound demonstrated significant radical scavenging activity in DPPH assays, indicating its potential as a therapeutic agent against oxidative damage.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues with Spiro-Dioxolane/Bicyclo Systems
Table 1: Key Structural and Functional Differences
Key Insights :
- Ring Size and Rigidity: Bicyclo[2.2.1]heptane (norbornane) derivatives exhibit greater rigidity compared to bicyclo[4.1.0]heptane (norpinane), influencing their stability in catalytic systems .
- Functional Groups : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, contrasting with the ketone in Spiro[bicyclo[2.2.1]heptane-2,2’-dioxolane]-3-one, which may improve bioactivity .
Spirooxazolidine/Bicyclo Derivatives
Table 2: Comparison of Spirooxazolidine Derivatives
Key Insights :
- Optical Activity : The hydroxyl group’s stereochemistry in the target compound may enable enantioselective applications, akin to spirooxazolidines used in chiral resolution .
Comparison with Norbornane Diisocyanates
Norbornane Diisocyanate (CAS 74091-64-8):
- Structure : Bicyclo[2.2.1]heptane with isocyanate (-NCO) groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (1'R,2'R,4'R)-spiro derivatives, and how can camphor-based precursors be optimized for asymmetric induction?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using sodium benzenesulfinate with brominated camphor ketals, as demonstrated in the reaction of (+)-8-bromocamphor ketal . Key steps include controlling stereochemistry through chiral auxiliaries and optimizing reaction conditions (e.g., solvent, temperature) to enhance enantiomeric excess. IR and -NMR are critical for monitoring reaction progress (e.g., characteristic peaks at 1306 cm for sulfonyl groups and 7.93 ppm for aromatic protons) .
Q. How can X-ray crystallography confirm the spirocyclic configuration and bridgehead angles in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL97 is used to resolve the spirocyclic structure. Key parameters include the bridgehead angle (92.75° for C10–C13–C14) and dihedral angles between bicyclic planes (55.07° and 56.24°), which distinguish spiro systems from fused analogs . Constraints on H-atom positions and Flack parameter analysis (0.09(9)) ensure absolute configuration accuracy .
Q. What spectroscopic techniques are essential for characterizing the stereochemical purity of this compound?
- Methodological Answer : High-resolution -NMR (e.g., 400 MHz in CDCl) identifies diastereotopic protons (e.g., methyl groups at 1.23 ppm and 0.89 ppm). EIMS and HRMS (e.g., m/z 336 [M ^+ $$ ) confirm molecular mass, while IR spectroscopy validates functional groups (e.g., 1145 cm ^{-1} $ for dioxolane rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for spirocyclic systems?
- Methodological Answer : Discrepancies arise from torsional strain or solvent effects in simulations. To reconcile
- Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD torsion angles (e.g., C6–C1–C2–C3 = −0.4(4)°) .
- Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
- Repeat crystallography under varying temperatures to probe conformational flexibility .
Q. What experimental design principles optimize yield in multi-step syntheses of spiro compounds?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize:
- Reagents : Stoichiometry of sodium benzenesulfinate vs. brominated precursor .
- Conditions : Solvent polarity (e.g., EtOAc vs. THF) and reaction time (e.g., slow evaporation for crystallization) .
- Workup : Use column chromatography with gradient elution (hexane:EtOAc) to isolate diastereomers .
Q. How can researchers integrate mechanistic studies (e.g., isotopic labeling) to elucidate rearrangement pathways in camphor-derived spiro systems?
- Methodological Answer :
- Introduce -labels at bridgehead carbons (e.g., C10) to track migratory aptitudes during Wagner-Meerwein rearrangements .
- Use -NMR to monitor kinetic isotope effects in ring-opening/closure steps .
- Compare experimental activation energies with DFT-calculated transition states (e.g., Gibbs free energy barriers) .
Q. What safety protocols are critical when handling sulfonyl-containing spiro compounds during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of sulfonate byproducts .
- Spill Management : Neutralize benzenesulfinate residues with sodium bicarbonate before disposal .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
